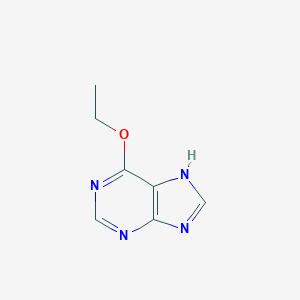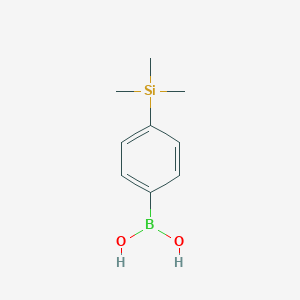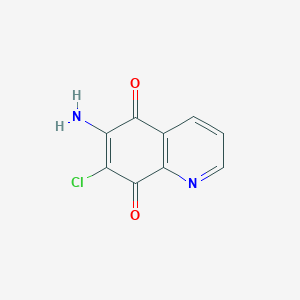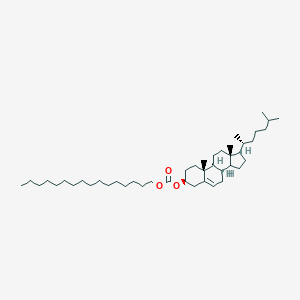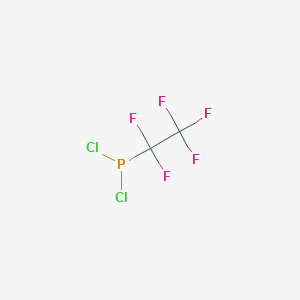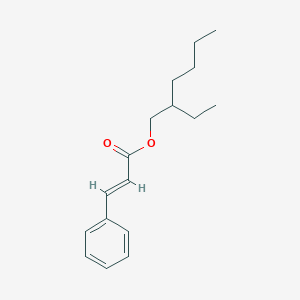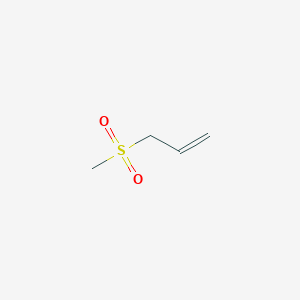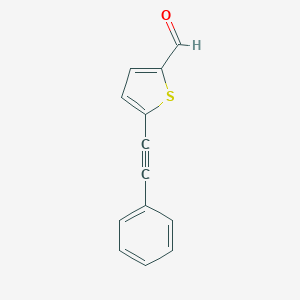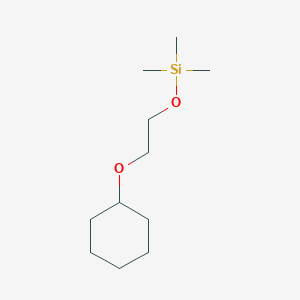
2-Cyclohexyloxyethoxy(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyloxyethoxy(trimethyl)silane, commonly known as CHTEMOS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CHTEMOS is a colorless, odorless, and transparent liquid that is soluble in most organic solvents.
Wirkmechanismus
The mechanism of action of CHTEMOS is not fully understood, but it is believed to interact with biological molecules such as proteins and lipids through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biomolecules.
Biochemische Und Physiologische Effekte
Studies have shown that CHTEMOS has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential effects of CHTEMOS on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHTEMOS is its high reactivity and selectivity in organic reactions. CHTEMOS is also stable and easy to handle, making it a useful reagent in the laboratory. However, CHTEMOS can be expensive and difficult to obtain in large quantities, which limits its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on CHTEMOS. One area of interest is the development of new synthetic routes for CHTEMOS that are more efficient and cost-effective. Another area of research is the investigation of the potential use of CHTEMOS in drug delivery systems, particularly for the targeted delivery of drugs to specific tissues or cells. Additionally, the use of CHTEMOS as a coating for medical implants and devices is an area of interest for biomedical engineers.
Synthesemethoden
CHTEMOS is synthesized through a two-step process, which involves the reaction of cyclohexanol with ethylene oxide to form 2-cyclohexyloxyethanol, followed by the reaction of 2-cyclohexyloxyethanol with trimethylsilyl chloride to form CHTEMOS.
Wissenschaftliche Forschungsanwendungen
CHTEMOS has been extensively researched for its potential applications in various fields such as materials science, organic synthesis, and biomedical engineering. In materials science, CHTEMOS has been used as a cross-linking agent for the preparation of silicone elastomers and coatings. In organic synthesis, CHTEMOS has been utilized as a protecting group for alcohols and a reagent for the preparation of cyclic ethers. In biomedical engineering, CHTEMOS has been investigated for its potential use as a drug delivery system and as a coating for medical implants.
Eigenschaften
CAS-Nummer |
16654-73-2 |
|---|---|
Produktname |
2-Cyclohexyloxyethoxy(trimethyl)silane |
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
2-cyclohexyloxyethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H24O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
WKFOFEYMJQRWJM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1CCCCC1 |
Kanonische SMILES |
C[Si](C)(C)OCCOC1CCCCC1 |
Synonyme |
[2-(Cyclohexyloxy)ethoxy]trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



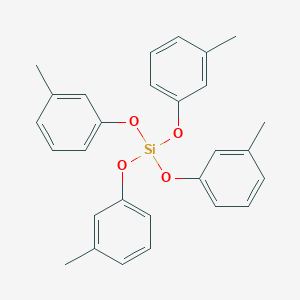
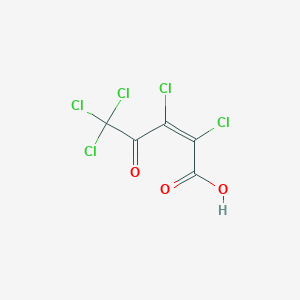
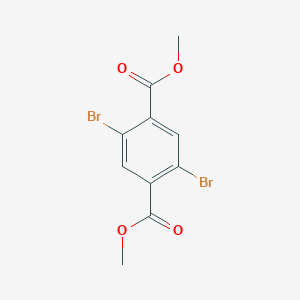
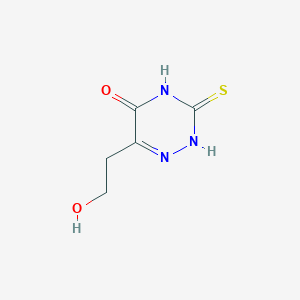
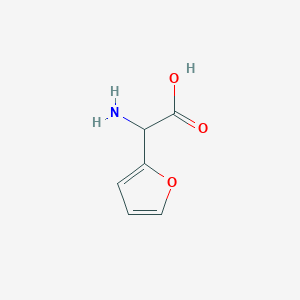
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
